molecular formula C12H10N2OS2 B2417246 N-(thiophen-2-ylcarbamothioyl)benzamide CAS No. 66645-99-6

N-(thiophen-2-ylcarbamothioyl)benzamide

Cat. No.: B2417246
CAS No.: 66645-99-6
M. Wt: 262.35
InChI Key: QRQMHNHWEOCKJQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-ylcarbamothioyl)benzamide typically involves the reaction of benzoyl isothiocyanate with thiophene-2-amine . The reaction is carried out in a suitable solvent such as 1,4-dioxane, and the mixture is heated to facilitate the formation of the desired product . The reaction can be represented as follows:

Benzoyl isothiocyanate+Thiophene-2-amineThis compound\text{Benzoyl isothiocyanate} + \text{Thiophene-2-amine} \rightarrow \text{this compound} Benzoyl isothiocyanate+Thiophene-2-amine→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-ylcarbamothioyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The thiophene ring and benzamide group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of N-(thiophen-2-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s thiourea linkage allows it to form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interfering with cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.

Properties

IUPAC Name

N-(thiophen-2-ylcarbamothioyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2OS2/c15-11(9-5-2-1-3-6-9)14-12(16)13-10-7-4-8-17-10/h1-8H,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQMHNHWEOCKJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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